molecular formula C9H17NO2 B017492 Ethyl 2-(tert-butyl)aziridine-1-carboxylate CAS No. 111133-39-2

Ethyl 2-(tert-butyl)aziridine-1-carboxylate

Cat. No.: B017492
CAS No.: 111133-39-2
M. Wt: 171.24 g/mol
InChI Key: JSVDSAJUWQGCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(tert-butyl)aziridine-1-carboxylate, also known as ETBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Ethyl 2-(tert-butyl)aziridine-1-carboxylate is known to undergo ring-opening reactions under acidic conditions, which leads to the formation of reactive intermediates. These intermediates can then react with various nucleophiles, such as amines and alcohols, to yield a range of compounds. The mechanism of action of this compound in biological systems is not well understood and requires further investigation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to human cells and does not cause significant harm to the environment. Further studies are needed to fully understand the potential effects of this compound on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-(tert-butyl)aziridine-1-carboxylate in lab experiments is its ease of synthesis and availability. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound is highly reactive and can be challenging to handle in certain experimental conditions. Additionally, the limited information available on the biochemical and physiological effects of this compound makes it difficult to assess its safety for use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 2-(tert-butyl)aziridine-1-carboxylate. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of the potential applications of this compound in drug discovery and material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound in biological systems and its potential effects on human health and the environment.

Synthesis Methods

Ethyl 2-(tert-butyl)aziridine-1-carboxylate can be synthesized through the reaction of tert-butyl aziridine-1-carboxylate with ethyl bromide in the presence of a base such as sodium hydride. The reaction yields this compound as a white solid with a melting point of 61-63°C and a boiling point of 155-157°C.

Scientific Research Applications

Ethyl 2-(tert-butyl)aziridine-1-carboxylate has been extensively studied for its potential applications in organic synthesis, drug discovery, and material science. It has been used as a building block for the synthesis of various compounds, including chiral amino alcohols, β-lactams, and γ-lactones. This compound has also shown promising results in drug discovery, specifically in the development of anticancer and antiviral agents. Additionally, this compound has been used as a precursor for the synthesis of novel materials, such as polymeric materials with tunable properties.

Properties

111133-39-2

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-tert-butylaziridine-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-5-12-8(11)10-6-7(10)9(2,3)4/h7H,5-6H2,1-4H3

InChI Key

JSVDSAJUWQGCBO-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC1C(C)(C)C

Canonical SMILES

CCOC(=O)N1CC1C(C)(C)C

synonyms

1-Aziridinecarboxylic acid, 2-(1,1-dimethylethyl)-, ethyl ester

Origin of Product

United States

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